
An In-depth Technical Guide to 1-Chloro-2,3-
dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Chloro-2,3-dimethylbutane

Cat. No.: B13173948 Get Quote

Introduction: Understanding a Sterically Hindered
Primary Halide
1-Chloro-2,3-dimethylbutane is a halogenated alkane that serves as a pivotal model

compound for investigating the interplay of steric hindrance and reaction mechanisms in

organic synthesis. As a primary alkyl chloride, one might anticipate facile nucleophilic

substitution reactions. However, the presence of bulky isopropyl and methyl groups adjacent to

the reactive center profoundly influences its chemical behavior, creating a unique reactivity

profile. This guide provides an in-depth exploration of its synthesis, spectroscopic

characterization, chemical reactivity, and analytical procedures, offering field-proven insights for

researchers and drug development professionals who frequently encounter sterically

encumbered intermediates.

Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule begins with its fundamental properties and

spectroscopic signature. This data is essential for its unambiguous identification and for

monitoring its presence and purity in reaction mixtures.

Core Properties
The physical properties of 1-Chloro-2,3-dimethylbutane are summarized below. These values

are critical for experimental design, particularly for purification via distillation and for predicting

its behavior in different solvent systems.
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Property Value Source

CAS Number 600-06-6 [1][2]

Molecular Weight 120.62 g/mol [1]

Density 0.863 g/cm³ [2]

Boiling Point 117.7 °C at 760 mmHg [2]

Flash Point 20.8 °C [2]

Refractive Index 1.4200 [2]

LogP 2.51730 [2]

Spectroscopic Characterization: An Analytical
Fingerprint
Due to the limited availability of published experimental spectra for 1-Chloro-2,3-
dimethylbutane, the following data is a combination of reported values for closely related

isomers and well-established predictive principles of spectroscopic analysis.[3][4][5][6] This

information is crucial for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is

characterized by complex splitting patterns due to the chirality at C2 and the diastereotopic

nature of adjacent protons.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Causality
Behind the
Assignment

~3.55 dd 1H H-1a

The

diastereotopic

proton on the

chloromethyl

group,

deshielded by

the adjacent

chlorine atom.

~3.45 dd 1H H-1b

The second

diastereotopic

proton on the

chloromethyl

group.

~1.90 m 1H H-2

Methine proton,

coupled to

protons on C1,

C3, and its

methyl group.

~1.75 m 1H H-3

Methine proton

of the isopropyl

group, coupled to

protons on C2

and its two

methyl groups.

~0.95 d 3H C2-CH₃

Doublet due to

coupling with the

H-2 methine

proton.

~0.90 d 3H C3-CH₃ One of the

diastereotopic

methyl groups of
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the isopropyl

moiety, coupled

to H-3.

~0.88 d 3H C3-CH₃

The second

diastereotopic

methyl group of

the isopropyl

moiety, coupled

to H-3.

¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃): The carbon spectrum provides a direct

count of the unique carbon environments.

Chemical Shift (δ, ppm) Assignment
Causality Behind the
Assignment

~49-52 C-1

The chloromethyl carbon,

significantly deshielded by the

electronegative chlorine atom.

[7]

~40-43 C-2
The methine carbon attached

to the chloromethyl group.

~33-36 C-3
The methine carbon of the

isopropyl group.

~19-22 C3-CH₃
One of the isopropyl methyl

carbons.

~18-21 C3-CH₃
The second isopropyl methyl

carbon.

~15-18 C2-CH₃
The methyl carbon attached to

C2.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the presence of specific functional groups. For an alkyl

halide, the spectrum is dominated by C-H and C-Cl vibrations.

Wavenumber (cm⁻¹) Vibration Type Significance

2960-2870 C-H stretch

Strong absorptions indicative

of sp³ C-H bonds in methyl and

methine groups.[4]

1470-1450 C-H bend

Characteristic bending

(scissoring) vibrations for CH₂

and CH₃ groups.[4]

1385-1365 C-H bend

Bending vibrations often

associated with gem-dimethyl

groups (isopropyl).[4]

800-600 C-Cl stretch

A strong to medium absorption

in the fingerprint region,

confirming the presence of a

chloroalkane.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural identification.
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m/z Value Proposed Fragment Significance

120/122 [C₆H₁₃Cl]⁺

The molecular ion peak (M⁺),

showing the characteristic 3:1

isotopic pattern for chlorine. Its

intensity is expected to be low

due to facile fragmentation.

85 [C₆H₁₂]⁺
Loss of HCl from the molecular

ion.

71 [C₅H₁₁]⁺
Loss of the chloromethyl

radical (•CH₂Cl).

57 [C₄H₉]⁺

A common fragment for butyl

cations, likely from cleavage at

the C2-C3 bond.

43 [C₃H₇]⁺

The isopropyl cation, often the

base peak in branched

alkanes, resulting from alpha-

cleavage.[8]

Synthesis of 1-Chloro-2,3-dimethylbutane
The synthesis of 1-Chloro-2,3-dimethylbutane presents a classic challenge in regioselectivity.

Two primary routes are discussed, each with distinct advantages and drawbacks.

Method 1: Free-Radical Chlorination of 2,3-
Dimethylbutane
This method is the most direct but suffers from a lack of selectivity, yielding a mixture of

products. It is, however, an excellent case study in the relative reactivity of primary versus

tertiary hydrogens.

Reaction Mechanism: The reaction proceeds via a free-radical chain mechanism initiated by

UV light or heat. A chlorine radical abstracts a hydrogen atom from the alkane to form an alkyl

radical, which then reacts with Cl₂ to form the product and a new chlorine radical.
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Initiation

Propagation

Cl2 2Cl_rad
hν

2,3-Dimethylbutane
Primary Radical+ Cl•, - HCl

Tertiary Radical+ Cl•, - HCl
Cl•

1-Chloro-2,3-dimethylbutane+ Cl₂

2-Chloro-2,3-dimethylbutane+ Cl₂

HCl

Cl₂

Cl₂

Cl•

Cl•

2,3-Dimethyl-1-butene 2,3-Dimethyl-1-butanol

1. BH₃•THF
2. H₂O₂, NaOH

1-Chloro-2,3-dimethylbutane

SOCl₂
Pyridine
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1-Chloro-2,3-dimethylbutane
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://docbrown.info/page06/spectra/23-dimethylbutane-ir.htm
https://www.chegg.com/homework-help/questions-and-answers/search-ftir-common-name-2-chloro-2-3-dimethylbutane-iupac-name-2-chloro-2-3-dimethylbutane-q63623991
https://www.chegg.com/homework-help/questions-and-answers/search-ftir-common-name-2-chloro-2-3-dimethylbutane-iupac-name-2-chloro-2-3-dimethylbutane-q63623991
https://m.youtube.com/watch?v=mwTGkmLnbgA
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://www.docbrown.info/page06/spectra/23-dimethylbutane-ms.htm
https://www.docbrown.info/page06/spectra/23-dimethylbutane-ms.htm
https://www.docbrown.info/page06/spectra/23-dimethylbutane-ms.htm
https://www.benchchem.com/product/b13173948#1-chloro-2-3-dimethylbutane-cas-number-600-06-6
https://www.benchchem.com/product/b13173948#1-chloro-2-3-dimethylbutane-cas-number-600-06-6
https://www.benchchem.com/product/b13173948#1-chloro-2-3-dimethylbutane-cas-number-600-06-6
https://www.benchchem.com/product/b13173948#1-chloro-2-3-dimethylbutane-cas-number-600-06-6
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13173948?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13173948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

